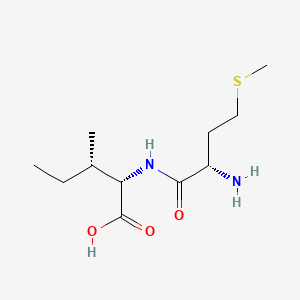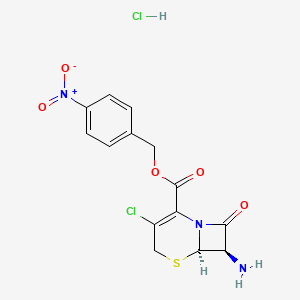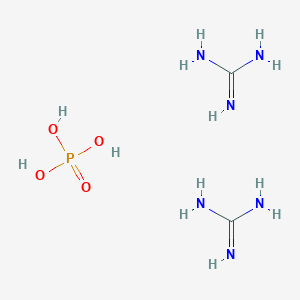
(R)-1-N-Boc-2-cyano-piperidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of ®-1-N-Boc-2-cyano-piperidine consists of a piperidine ring with a cyano group and a Boc (tert-butoxycarbonyl) protecting group. The stereochemistry is specified as ®-configuration.
Applications De Recherche Scientifique
Enantioselective Synthesis
- Catalytic Dynamic Resolution : (R)-1-N-Boc-2-cyano-piperidine is used in the catalytic dynamic resolution (CDR) of racemic compounds, leading to the highly enantioselective synthesis of 2-substituted piperidines. This process is crucial for synthesizing various enantiomerically pure compounds, including pipecolic acid derivatives, beta-conhydrine, pelletierine, ropivacaine, and others. The CDR process utilizes chiral ligands in the presence of TMEDA to achieve high enantioselectivity for a broad range of electrophiles (T. K. Beng & R. E. Gawley, 2010).
Synthesis of Functionalized Piperidines
- Regioselective Cyclohydrocarbonylation : The compound serves as a precursor in the regioselective Rh-catalyzed cyclohydrocarbonylation of amido-ω,ω′-dienes. This method yields functionalized piperidines efficiently, which are versatile intermediates for synthesizing various piperidine and quinolizidine alkaloids (I. Ojima, D. Iula & Maria Tzamarioudaki, 1998).
Therapeutic Applications
- Anti-Binge Eating and Anxiolytic Effects : Research has explored the therapeutic potential of piperidine derivatives like 1-Boc-piperidine-4-carboxaldehyde for addressing binge-eating behavior and anxiety in animal models. These studies suggest that piperidine derivatives can modulate calorie intake and exert anxiolytic effects, highlighting their potential for therapeutic applications in disorders related to eating behavior and anxiety (Sergio Guzmán-Rodríguez et al., 2021).
Structural and Mechanistic Insights
- Spectroscopic and Computational Studies : Studies involving 1-Benzyl-4-(N-Boc-amino)piperidine have provided valuable insights into the molecular structure, spectroscopic characteristics, and chemical reactivity of piperidine derivatives. These investigations include FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, alongside DFT calculations and molecular docking, to understand the conformational preferences and potential biological activities of piperidine compounds (S. Janani et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427127 | |
| Record name | (R)-1-N-Boc-2-cyano-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-N-Boc-2-cyano-piperidine | |
CAS RN |
940000-26-0 | |
| Record name | (R)-1-N-Boc-2-cyano-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


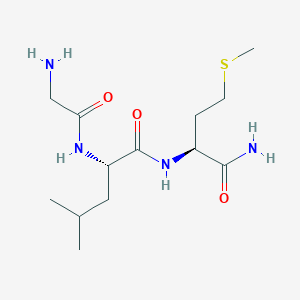


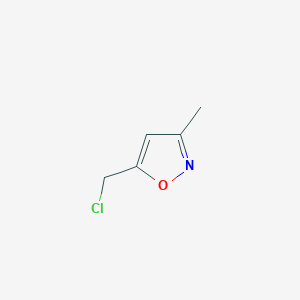
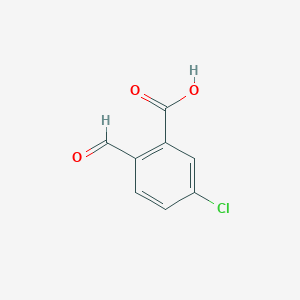
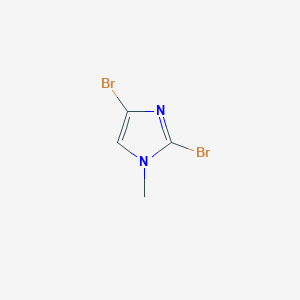


![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
